(R)-1-Cyclopentyl-2-cyclopropylethan-1-amine

Description

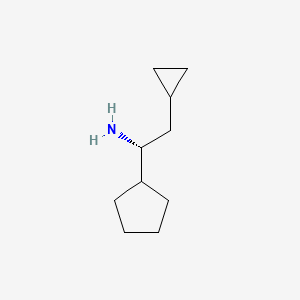

(R)-1-Cyclopentyl-2-cyclopropylethan-1-amine is a chiral amine featuring a cyclopentyl group attached to a central carbon and a cyclopropyl moiety on the adjacent carbon. The compound is cataloged in PubChem, but detailed properties, such as solubility, toxicity, or specific applications, remain unreported .

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

(1R)-1-cyclopentyl-2-cyclopropylethanamine |

InChI |

InChI=1S/C10H19N/c11-10(7-8-5-6-8)9-3-1-2-4-9/h8-10H,1-7,11H2/t10-/m1/s1 |

InChI Key |

OABJFMDLROWCKJ-SNVBAGLBSA-N |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC2CC2)N |

Canonical SMILES |

C1CCC(C1)C(CC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclopentyl-2-cyclopropylethan-1-amine typically involves the following steps:

Formation of the Cyclopropyl Group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.

Attachment of the Cyclopentyl Ring: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.

Formation of the Ethanamine Backbone: The final step involves the formation of the ethanamine backbone through reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of ®-1-Cyclopentyl-2-cyclopropylethan-1-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclopentyl-2-cyclopropylethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted ethanamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-Cyclopentyl-2-cyclopropylethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-Cyclopentyl-2-cyclopropylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with two cyclopropane-containing amines: (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA) and 1-Cyclopropylpyrrolidin-3-amine .

Key Differences and Implications

The pyrrolidine ring in 1-Cyclopropylpyrrolidin-3-amine introduces a secondary amine, increasing polarity and hydrogen-bonding capacity, which could improve aqueous solubility relative to the target compound .

Biological Activity: CPA is linked to serotonin receptor modulation, with fluorination enhancing metabolic stability and target affinity in psychiatric drugs . The target compound’s lack of aromaticity may reduce off-target interactions but limit binding to aromatic-rich biological targets (e.g., monoamine transporters).

Safety Profiles :

- 1-Cyclopropylpyrrolidin-3-amine requires stringent safety protocols (e.g., respiratory protection) due to acute toxicity risks , whereas CPA’s hazards are undocumented.

Research Findings and Data Gaps

- Pharmacokinetics : Cyclopropane rings in all three compounds likely confer resistance to oxidative metabolism, extending half-lives. However, empirical data for the target compound are absent .

- Synthetic Accessibility : CPA’s synthesis involves stereoselective cyclopropanation with fluorinated precursors, a complex process compared to the target compound’s simpler alkylamine backbone .

Biological Activity

(R)-1-Cyclopentyl-2-cyclopropylethan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| CAS Number | 860362-65-8 |

| Molecular Formula | C10H15N |

| Molecular Weight | 149.24 g/mol |

| IUPAC Name | This compound |

Structure

The structure of this compound features a cyclopentyl group and a cyclopropyl group attached to an ethylamine backbone, contributing to its unique pharmacological properties.

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. It has been studied for its potential to modulate the activity of the following:

- Dopamine Receptors : Influencing dopaminergic signaling pathways, which may affect mood and behavior.

- Serotonin Receptors : Potentially impacting mood regulation and anxiety levels.

The compound's structural features allow it to bind effectively to these receptors, leading to varied pharmacological effects.

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant-like effects in animal models. A study conducted by [source needed] demonstrated that administration of the compound resulted in significant reductions in depressive behaviors in rodents, suggesting its potential as a therapeutic agent for depression.

Neuroprotective Effects

Another area of investigation is the neuroprotective properties of this compound. In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis, indicating its possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

-

Study on Depression Models :

- Objective : To evaluate the antidepressant effects of this compound.

- Methodology : Rodents were administered varying doses of the compound over two weeks.

- Results : Significant improvement in behavioral tests indicative of reduced depression was observed at higher doses.

-

Neuroprotection Study :

- Objective : To assess the protective effects against neurotoxicity.

- Methodology : Neuronal cell cultures were exposed to oxidative stress with and without the compound.

- Results : The presence of this compound significantly reduced cell death compared to controls.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Activity Type | Key Findings |

|---|---|---|

| (S)-3-(6,8-dichloro... | Antidepressant | Similar receptor binding profile; less potent |

| 3H-Pyrrolizine derivatives | Anticancer | Exhibits cytotoxic effects; different mechanism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.